molecular formula C13H22N2O3 B12970704 (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate

(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate

Cat. No.: B12970704
M. Wt: 254.33 g/mol
InChI Key: ZDSPDSBXDODGRI-VIFPVBQESA-N
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Description

(S)-tert-Butyl (5-oxo-4-azaspiro[26]nonan-6-yl)carbamate is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the condensation of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane
  • 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane

Uniqueness

(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-[(6S)-5-oxo-4-azaspiro[2.6]nonan-6-yl]carbamate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)14-9-5-4-6-13(7-8-13)15-10(9)16/h9H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1

InChI Key

ZDSPDSBXDODGRI-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC2(CC2)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2(CC2)NC1=O

Origin of Product

United States

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